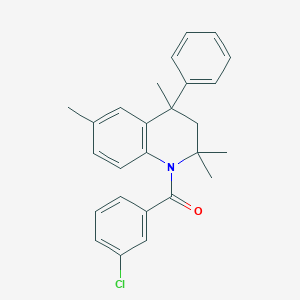

(3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

CAS No.:

Cat. No.: VC15470796

Molecular Formula: C26H26ClNO

Molecular Weight: 403.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H26ClNO |

|---|---|

| Molecular Weight | 403.9 g/mol |

| IUPAC Name | (3-chlorophenyl)-(2,2,4,6-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |

| Standard InChI | InChI=1S/C26H26ClNO/c1-18-13-14-23-22(15-18)26(4,20-10-6-5-7-11-20)17-25(2,3)28(23)24(29)19-9-8-12-21(27)16-19/h5-16H,17H2,1-4H3 |

| Standard InChI Key | AUNFMYLYZRLDPZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=CC=C3)(C)C)C(=O)C4=CC(=CC=C4)Cl |

Introduction

Structural Characteristics and Molecular Properties

The compound (3-chlorophenyl)(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone (CAS No.: VC15470796) features a 3,4-dihydroquinoline core substituted with four methyl groups at positions 2, 2, 4, and 6, a phenyl group at position 4, and a 3-chlorophenyl carbonyl moiety at position 1. Its molecular formula is C26H26ClNO, with a molecular weight of 403.9 g/mol. The dihydroquinoline ring adopts a non-planar conformation due to saturation at positions 1 and 2, while the chlorophenyl and phenyl groups introduce steric and electronic complexity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C26H26ClNO |

| Molecular Weight | 403.9 g/mol |

| CAS Number | VC15470796 |

| Key Functional Groups | Dihydroquinoline, Chlorophenyl, Tetramethyl |

The chlorophenyl group’s electron-withdrawing nature enhances the compound’s reactivity, particularly in electrophilic substitution reactions. X-ray diffraction studies of analogous compounds, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone, reveal that substituents on the dihydroquinoline ring adopt pseudo-equatorial arrangements to minimize steric strain .

Synthesis Methods

The synthesis of this compound involves a multi-step protocol leveraging classic quinoline derivatization strategies. A representative route involves:

-

Preparation of the Dihydroquinoline Core: Cyclization of a substituted aniline with a carbonyl compound under acidic conditions.

-

Introduction of the Chlorophenyl Group: Reaction of the dihydroquinoline intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., cesium carbonate) and a polar aprotic solvent like DMF .

Table 2: Representative Synthesis Conditions

The use of cesium carbonate as a base facilitates deprotonation and nucleophilic acyl substitution, while DMF stabilizes intermediates through solvation . Recent advancements in solvent systems, such as deep eutectic solvents (DES), have improved reaction efficiency and stereochemical control in related tetrahydroquinoline syntheses .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

The tetramethyl groups in the target compound enhance steric shielding compared to methoxy or trifluoromethyl substituents, potentially improving metabolic stability .

Future Research Directions

-

Biological Screening: Systematic evaluation against microbial and cancer cell lines.

-

Structural Optimization: Incorporation of fluorinated groups to enhance bioavailability.

-

Mechanistic Studies: Elucidate interactions with biological targets via crystallography or NMR.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume